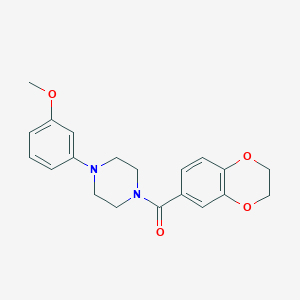![molecular formula C17H22ClN3O2S B5681457 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine is a synthetic organic molecule that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine involves the inhibition of the production of prostaglandins, which are inflammatory mediators. This inhibition is achieved through the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the reduction of pain and inflammation. It has been found to be effective in animal models of pain and inflammation-related disorders, such as arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine in lab experiments is its specificity for COX inhibition, which allows for the study of the role of prostaglandins in various physiological and pathological processes. However, one limitation is the potential toxicity of the compound, which requires careful handling and monitoring.
Zukünftige Richtungen
For the study of 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine include the investigation of its potential applications in the treatment of other pain and inflammation-related disorders, such as cancer-related pain and inflammatory bowel disease. Additionally, the development of more potent and selective COX inhibitors based on this compound could lead to the discovery of new therapeutics for various diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine involves the reaction of 2-chloro-6-methylbenzenesulfonyl chloride with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a base, followed by reaction with piperidine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine has been studied for its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-methylphenyl)sulfonyl-4-(1-ethylimidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-3-20-12-9-19-17(20)14-7-10-21(11-8-14)24(22,23)16-13(2)5-4-6-15(16)18/h4-6,9,12,14H,3,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQMNJYBIWHBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)

![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)


![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)
![2-methyl-1-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5681465.png)
![3,5-dimethyl-7-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681469.png)